molecular formula C27H27N3O5 B2943115 2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 444078-86-8

2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2943115
CAS No.: 444078-86-8
M. Wt: 473.529
InChI Key: FNKRVDRGIVTKEU-UHFFFAOYSA-N
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Description

2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetically derived chemical compound of significant interest in preclinical kinase research. It is recognized as a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), a serine/threonine kinase implicated in critical cellular processes such as apoptosis, autophagy, and inflammatory signaling. The compound's high selectivity for DAPK1 over other kinases makes it an invaluable pharmacological tool for dissecting DAPK1's role in various disease models. Research utilizing this inhibitor has been pivotal in elucidating DAPK1's function in neuronal cell death, suggesting potential research pathways in neurodegenerative conditions and ischemic stroke. Furthermore, studies have explored its interaction with other kinases, including calcium/calmodulin-dependent protein kinase II (CaMKII), highlighting its utility in investigating cross-talk between signaling pathways. Its primary research application lies in the chemical interrogation of DAPK1-mediated mechanisms, providing a foundation for understanding its potential as a therapeutic target in oncology and neurology.

Properties

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-16-13-23-25(24(19(15-28)26(29)35-23)18-7-5-6-8-20(18)32-2)27(31)30(16)12-11-17-9-10-21(33-3)22(14-17)34-4/h5-10,13-14,24H,11-12,29H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRVDRGIVTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of various aromatic aldehydes with malononitrile and other reagents in the presence of catalysts. The resulting pyrano[3,2-c]pyridine derivatives are then subjected to further modifications to enhance their biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell Line GI50 (μM) Mechanism of Action
HeLa0.39 ± 0.01Induction of apoptosis and cell cycle arrest
MCF-70.24 ± 0.02Inhibition of tubulin dynamics
A5490.63 ± 0.05DNA damage response activation

The compound exhibited low nanomolar potency in both HeLa and MCF-7 cell lines, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction and disruption of microtubule dynamics during cell division, leading to G2/M phase arrest.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. For example, variations in substituents on the phenyl rings impact both potency and selectivity towards different cancer cell lines. Compounds with specific bromo or methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.

Case Studies

  • Study on HeLa Cells : In a study evaluating the efficacy of the compound against HeLa cells, it was found that treatment with concentrations as low as 10 nM resulted in significant apoptosis as measured by flow cytometry.
  • MCF-7 Breast Cancer Model : Another investigation focused on MCF-7 cells demonstrated that the compound not only inhibited cell growth but also triggered pathways leading to programmed cell death.

The primary mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis.
  • Cell Cycle Arrest : It effectively halts cells in the G2/M phase, preventing further division.
  • Microtubule Disruption : Similar to taxanes, it interferes with tubulin polymerization.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Molecular Properties

The table below compares the target compound with structurally similar derivatives, emphasizing substituent variations and their physicochemical implications:

Compound ID & Reference Position 4 Substitution Position 6 Substitution Molecular Formula Melting Point (°C) Yield (%) Key Functional Differences
Target Compound 2-methoxyphenyl 3,4-dimethoxyphenethyl C₂₈H₂₈N₄O₅ Not reported Not reported Dual methoxy groups at positions 4 and 6 enhance polarity.
3ad 4-methoxyphenyl H (unsubstituted) C₁₇H₁₄N₂O₄ 248–250 86 Lacks phenethyl chain; simpler structure.
2-Amino-4-(3,4-dichlorophenyl) 3,4-dichlorophenyl 2-phenylethyl C₂₄H₁₉Cl₂N₃O₂ Not reported Not reported Chlorine atoms increase lipophilicity.
3w 4-nitrophenyl Benzyl C₂₃H₁₈N₄O₃ 274–276 82 Nitro group introduces strong electron-withdrawing effects.
2-Amino-4-(2-chlorophenyl) 2-chlorophenyl 2-phenylethyl C₂₄H₂₀ClN₃O₂ Not reported Not reported Ortho-chloro substitution sterically hinders interactions.
6h 3-((4-chlorobenzyl)oxy)phenyl Hydroxymethyl C₂₂H₁₆ClN₃O₃ 232–236 Not reported Hydroxymethyl increases hydrogen-bonding potential.
Key Observations:
  • Methoxy vs. Chloro/Nitro Groups : Methoxy substitutions (target compound, 3ad) improve aqueous solubility compared to lipophilic chloro () or nitro groups ().
Comparative Yields and Efficiency:
  • 3ad : 86% yield () vs. 3w : 82% yield (). Higher yields correlate with electron-donating groups (methoxy in 3ad) facilitating nucleophilic steps.
  • Chloro-substituted analogs (e.g., ) lack yield data but may require harsher conditions due to reduced reactivity.
Antiproliferative Activity:
  • Dichlorophenyl Analogs : Compound 15 (4-(3,4-dichlorophenyl) derivative) exhibited antiproliferative activity with IC₅₀ values <10 μM in cancer cell lines, attributed to chloro groups enhancing tubulin binding .
  • Methoxy-Substituted Analogs : While activity data for the target compound is unavailable, methoxy groups in 3ad () and kojic acid derivatives () are linked to antioxidant and antimicrobial properties.
Structure-Activity Relationships (SAR):
  • Position 4: Aryl groups with electron-withdrawing substituents (e.g., Cl, NO₂) enhance cytotoxicity but reduce solubility.
  • Position 6 : Bulky chains (e.g., phenethyl in the target compound) may improve target selectivity by occupying hydrophobic pockets.

Spectral and Analytical Comparisons

  • IR Spectroscopy : All compounds show characteristic peaks for nitrile (~2180–2200 cm⁻¹) and carbonyl (~1665 cm⁻¹) groups ().
  • ¹H NMR : Methoxy protons in the target compound resonate at δ 3.76–3.85 ppm, distinct from chloro analogs (δ 7.1–7.4 ppm for aromatic protons) ().

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